Cas no 80226-00-2 (Enterodiol)

Enterodiol structure
Enterodiol structure
Nome del prodotto:Enterodiol
Numero CAS:80226-00-2
MF:C18H22O4
MW:302.364885807037
CID:726905
PubChem ID:57650262

Enterodiol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4-Butanediol,2,3-bis[(3-hydroxyphenyl)methyl]-, (2R,3R)-
    • (2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol
    • ENTERODIOL(P) PrintBack
    • 3,3'-[2,3-Bis(hydroxymethyl)butane-1,4-diyl]diphenol
    • Arbo 9
    • Enterodiol
    • 3,3′-[2,3-Bis(hydroxymethyl)butane-1,4-diyl]diphenol
    • (2R,3R)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol (ACI)
    • 1,4-Butanediol, 2,3-bis[(3-hydroxyphenyl)methyl]-, [R-(R*,R*)]- (ZCI)
    • (-)-Enterodiol
    • UNII-BZF4X2AWRP
    • Tox21_200247
    • 80226-00-2
    • Q5380230
    • rac Enterodiol
    • C18166
    • BZF4X2AWRP
    • HY-108695
    • SCHEMBL120183
    • DTXCID0027852
    • NS00076968
    • CHEBI:81556
    • (2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]-1,4-Butanediol
    • (2R,3R)-2,3-BIS((3-HYDROXYPHENYL)METHYL)BUTANE-1,4-DIOL
    • CS-0029990
    • 1,4-Butanediol, 2,3-bis((3-hydroxyphenyl)methyl)-, (2R,3R)-
    • NCGC00257801-01
    • NCGC00248577-01
    • [R-(R*,R*)]-2,3-bis[(3-hydroxyphenyl)methyl]-1,4-Butanediol
    • CAS-80226-00-2
    • CCRIS 8460
    • CHEMBL471076
    • 77756-22-0
    • 1,4-Butanediol, 2,3-bis((3-hydroxyphenyl)methyl)-, (R-(R*,R*))-
    • AKOS040734363
    • DTXSID0047876
    • DWONJCNDULPHLV-HOTGVXAUSA-N
    • CS-0881813
    • (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol;
    • HY-108695B
    • ( inverted exclamation markA)-Enterodiol
    • (2R,3R)-2,3-bis(3-hydroxybenzyl)butane-1,4-diol
    • DA-63217
    • 3,3'-(2,3-Bis(hydroxymethyl)butane-1,4-diyl)diphenol
    • (2R,3R)-2,3-Bis((3-hydroxyphenyl)methyl)-1,4-butanediol
    • (R-(R*,r*))-2,3-bis((3-hydroxyphenyl)methyl)-1,4-butanediol
    • MDL: MFCD00201089
    • Inchi: 1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1
    • Chiave InChI: DWONJCNDULPHLV-HOTGVXAUSA-N
    • Sorrisi: [C@@H](CO)(CC1C=CC=C(O)C=1)[C@H](CO)CC1C=CC=C(O)C=1

Proprietà calcolate

  • Massa esatta: 302.15200
  • Massa monoisotopica: 302.151809
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 7
  • Complessità: 280
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 80.9
  • XLogP3: 2.6

Proprietà sperimentali

  • Colore/forma: solido
  • Densità: 1.251
  • Punto di ebollizione: 554.9°C at 760 mmHg
  • Punto di infiammabilità: 262.5°C
  • Indice di rifrazione: 1.626
  • PSA: 80.92000
  • LogP: 2.10000

Enterodiol Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26; S36
  • CODICI DEL MARCHIO F FLUKA:1-10
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • Condizioni di conservazione:2-8°C

Enterodiol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04248-5mg
ENTERODIOL
80226-00-2 ≥95.0% (HPLC)
5mg
¥1888.0 2024-07-18
TRC
E214730-.5mg
Enterodiol
80226-00-2
5mg
$230.00 2023-05-18
TRC
E214730-0.5mg
Enterodiol
80226-00-2
0.5mg
$ 200.00 2023-01-11
ChromaDex Standards
ASB-00005450-005-5mg
ENTERODIOL
80226-00-2 98.2%
5mg
$163.00 2023-10-25
TRC
E214730-25mg
Enterodiol
80226-00-2
25mg
$ 12800.00 2023-09-07
TRC
E214730-2.5mg
Enterodiol
80226-00-2
2.5mg
$1034.00 2023-05-18
TRC
E214730-1mg
Enterodiol
80226-00-2
1mg
$ 190.00 2022-06-05
TRC
E214730-5mg
Enterodiol
80226-00-2
5mg
$1860.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04248-1mg
ENTERODIOL
80226-00-2 ≥95.0% (HPLC)
1mg
¥658.0 2024-07-18
ChromaDex Standards
ASB-00005450-010-10mg
ENTERODIOL
80226-00-2 98.2%
10mg
$282.00 2023-10-25

Enterodiol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; rt → 50 °C; 2 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis of (-)-Matairesinol, (-)-Enterolactone, and (-)-Enterodiol from the Natural Lignan Hydroxymatairesinol
Eklund, Patrik; et al, Organic Letters, 2003, 5(4), 491-493

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  48 h, 0 °C
2.1 Reagents: Triethylamine Catalysts: Formic acid ,  1,3-Bis(diphenylphosphino)propane ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  85 °C
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt → -10 °C; 15 min, -10 °C; 6 h, -10 °C; -10 °C → rt; 12 h, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; rt → 50 °C; 2 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis of (-)-Matairesinol, (-)-Enterolactone, and (-)-Enterodiol from the Natural Lignan Hydroxymatairesinol
Eklund, Patrik; et al, Organic Letters, 2003, 5(4), 491-493

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Oxidative Metabolism of the Mammalian Lignans Enterolactone and Enterodiol by Rat, Pig, and Human Liver Microsomes
Jacobs, Eric; et al, Journal of Agricultural and Food Chemistry, 1999, 47(3), 1071-1077

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: 1,3-Dimethyl-2-imidazolidinone Solvents: Tetrahydrofuran
1.4 Reagents: Water
1.5 Reagents: Nickel Solvents: Ethanol
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Oxidative Metabolism of the Mammalian Lignans Enterolactone and Enterodiol by Rat, Pig, and Human Liver Microsomes
Jacobs, Eric; et al, Journal of Agricultural and Food Chemistry, 1999, 47(3), 1071-1077

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: 2,6-Lutidine ,  Sodium iodide Catalysts: 4-Imidazolidinone, 2,2,3-trimethyl-5-(phenylmethyl)-, hydrochloride (1:1), (5S)- Solvents: Dimethylacetamide ,  Water ;  16 h, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  15 min, 0 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Water ;  0 °C
Riferimento
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran
1.2 Reagents: Sodium borohydride
1.3 Reagents: Potassium hydroxide ,  Sodium borohydride
2.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine
2.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran
2.2 Reagents: Sodium borohydride
2.3 Reagents: Potassium hydroxide ,  Sodium borohydride
3.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  4 h, 0 - 23 °C
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  6 h, 0 - 23 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 23 °C
2.2 Reagents: Acetic acid Solvents: Dichloromethane ;  12 h, 23 °C
3.1 Reagents: 2,6-Lutidine ,  Sodium iodide Catalysts: 4-Imidazolidinone, 2,2,3-trimethyl-5-(phenylmethyl)-, hydrochloride (1:1), (5S)- Solvents: Dimethylacetamide ,  Water ;  16 h, 0 °C
3.2 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  15 min, 0 °C
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
4.2 Solvents: Water ;  0 °C
Riferimento
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  6 h, 1 atm, rt
Riferimento
Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes
Shoba, Veronika M. ; et al, Journal of the American Chemical Society, 2017, 139(16), 5740-5743

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 2,6-dimethyl-N-phenyl-N-… Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Methanol ,  Pinacolborane Solvents: Tetrahydrofuran ;  rt; 12 h, rt
2.1 Reagents: Tetrabutylammonium iodide ,  Boron trichloride Solvents: Dichloromethane ;  -78 °C; 5 min, -78 °C; -78 °C → rt; overnight, rt
2.2 Reagents: Water ;  0 °C
3.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  6 h, 1 atm, rt
Riferimento
Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes
Shoba, Veronika M. ; et al, Journal of the American Chemical Society, 2017, 139(16), 5740-5743

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt → -10 °C; 15 min, -10 °C; 6 h, -10 °C; -10 °C → rt; 12 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; rt → 50 °C; 2 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis of (-)-Matairesinol, (-)-Enterolactone, and (-)-Enterodiol from the Natural Lignan Hydroxymatairesinol
Eklund, Patrik; et al, Organic Letters, 2003, 5(4), 491-493

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: N-Hydroxyphthalimide ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt; 3 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  rt; 30 min, rt
1.3 1 h, rt
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 2,6-dimethyl-N-phenyl-N-… Solvents: Tetrahydrofuran ;  1 h, rt
2.2 Reagents: Methanol ,  Pinacolborane Solvents: Tetrahydrofuran ;  rt; 12 h, rt
3.1 Reagents: Tetrabutylammonium iodide ,  Boron trichloride Solvents: Dichloromethane ;  -78 °C; 5 min, -78 °C; -78 °C → rt; overnight, rt
3.2 Reagents: Water ;  0 °C
4.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  6 h, 1 atm, rt
Riferimento
Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes
Shoba, Veronika M. ; et al, Journal of the American Chemical Society, 2017, 139(16), 5740-5743

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.2 Solvents: Tetrahydrofuran
2.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine
3.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran
3.2 Reagents: Sodium borohydride
3.3 Reagents: Potassium hydroxide ,  Sodium borohydride
4.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 23 °C
1.2 Reagents: Acetic acid Solvents: Dichloromethane ;  12 h, 23 °C
2.1 Reagents: 2,6-Lutidine ,  Sodium iodide Catalysts: 4-Imidazolidinone, 2,2,3-trimethyl-5-(phenylmethyl)-, hydrochloride (1:1), (5S)- Solvents: Dimethylacetamide ,  Water ;  16 h, 0 °C
2.2 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  15 min, 0 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
3.2 Solvents: Water ;  0 °C
Riferimento
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Water ;  0 °C
Riferimento
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium iodide ,  Boron trichloride Solvents: Dichloromethane ;  -78 °C; 5 min, -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Water ;  0 °C
2.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  6 h, 1 atm, rt
Riferimento
Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes
Shoba, Veronika M. ; et al, Journal of the American Chemical Society, 2017, 139(16), 5740-5743

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C → 23 °C; 16 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, 23 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Water ;  0 °C
Riferimento
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Formic acid ,  1,3-Bis(diphenylphosphino)propane ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  85 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt → -10 °C; 15 min, -10 °C; 6 h, -10 °C; -10 °C → rt; 12 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; rt → 50 °C; 2 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis of (-)-Matairesinol, (-)-Enterolactone, and (-)-Enterodiol from the Natural Lignan Hydroxymatairesinol
Eklund, Patrik; et al, Organic Letters, 2003, 5(4), 491-493

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane
1.2 Reagents: Phosphorus tribromide Solvents: Diethyl ether
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.2 Solvents: Tetrahydrofuran
2.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine
3.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran
3.2 Reagents: Sodium borohydride
3.3 Reagents: Potassium hydroxide ,  Sodium borohydride
4.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

Enterodiol Raw materials

Enterodiol Preparation Products

Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd